molecular formula C13H16N2OS B1483337 (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098119-20-9

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483337
CAS No.: 2098119-20-9
M. Wt: 248.35 g/mol
InChI Key: HFQGDDXBLYPBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

    Attachment of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Introduction of the methanol group: This final step involves the reduction of a corresponding aldehyde or ketone to the alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)aldehyde or (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: Formation of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazoline-5-yl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile): Similar structure but with a nitrile group instead of a methanol group.

    (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine): Similar structure but with an amine group instead of a methanol group.

Uniqueness

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and potential applications. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQGDDXBLYPBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.